3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol

Description

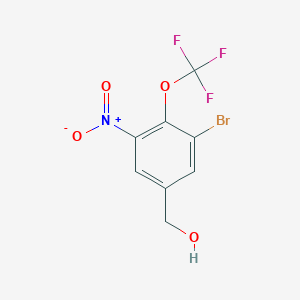

3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol is a halogenated benzyl alcohol derivative with a unique substitution pattern: a bromine atom at position 3, a nitro group at position 5, and a trifluoromethoxy group at position 4. This combination of electron-withdrawing groups (NO₂, CF₃O) and a bulky bromine atom confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrF3NO4 |

|---|---|

Molecular Weight |

316.03 g/mol |

IUPAC Name |

[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]methanol |

InChI |

InChI=1S/C8H5BrF3NO4/c9-5-1-4(3-14)2-6(13(15)16)7(5)17-8(10,11)12/h1-2,14H,3H2 |

InChI Key |

OSUUQGXNVNLAII-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)CO |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Reactions

- The synthesis often begins with 3-bromo-5-nitro-(trifluoromethoxy)benzene or related substituted aromatics.

- Introduction of the aldehyde group is commonly achieved via carbonylation reactions or oxidation of methyl groups on the aromatic ring.

Carbonylation via Palladium-Catalyzed Reaction

A patented process describes the conversion of aryl bromides to benzaldehydes using carbon monoxide and formates in the presence of palladium catalysts. This method is applicable to aryl bromides bearing substituents such as nitro and trifluoromethoxy groups, enabling the formation of the corresponding benzaldehyde intermediate in a single vessel with high selectivity.

| Parameter | Details |

|---|---|

| Catalyst | Palladium complex |

| Reagents | Carbon monoxide, formate |

| Substrate | Aryl bromide with NO2 and OCF3 groups |

| Reaction conditions | Single-vessel, controlled temperature |

| Outcome | Formation of substituted benzaldehyde |

Alternative Oxidation Methods

Oxidation of methyl-substituted aromatics under oxygen atmosphere with cesium carbonate and supported catalysts (e.g., Au/CuO-ZnO) in aqueous media has been reported to yield nitro-substituted benzaldehydes with good yields (~88%). This method involves:

- Stirring the substrate under oxygen atmosphere at reflux.

- Catalyst recovery and product isolation by acid quenching and extraction.

- Purification by column chromatography.

Reduction of Benzaldehyde to Benzyl Alcohol

Hydride Reduction

The aldehyde intermediate is reduced to the benzyl alcohol using hydride reagents such as sodium borohydride or lithium aluminum hydride. A related patent describes the reduction of 3-bromo-4-fluorobenzoyl derivatives to benzyl alcohols using hydride complexes under mild temperatures (0 to 50 °C), which can be adapted for the nitro-trifluoromethoxy substituted analogs.

| Reducing Agent | Conditions | Notes |

|---|---|---|

| Sodium borohydride | 0–50 °C, aqueous or organic | Mild, selective for aldehydes |

| Lithium aluminum hydride | 0 °C to room temperature | More reactive, requires careful handling |

Process Details

- The aldehyde is dissolved in an appropriate solvent (e.g., isopropanol or tetrahydrofuran).

- Hydride reagent is added slowly under stirring.

- Reaction progress monitored by TLC or other analytical methods.

- Workup involves quenching with water or acid, extraction, and purification by distillation or chromatography.

Representative Experimental Procedure (Adapted)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | React 3-bromo-5-nitro-(trifluoromethoxy)benzene with CO and formate in presence of Pd catalyst | Formation of 3-bromo-5-nitro-4-(trifluoromethoxy)benzaldehyde |

| 2 | Isolate and purify benzaldehyde by standard methods | Pure aldehyde intermediate |

| 3 | Reduce aldehyde with sodium borohydride in isopropanol at 0–25 °C | Conversion to benzyl alcohol |

| 4 | Workup by acid quench, extraction, drying, and purification by column chromatography | Isolated 3-bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol |

Research Findings and Yield Data

- The palladium-catalyzed carbonylation method provides high selectivity and yields for benzaldehyde formation, typically above 80%.

- Oxidation methods using oxygen and cesium carbonate catalysts yield benzaldehydes with yields around 88%.

- Hydride reductions of benzaldehydes to benzyl alcohols are generally quantitative or near-quantitative under optimized conditions.

- Purification by column chromatography or vacuum distillation ensures high purity of the final benzyl alcohol.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents & Catalysts | Yield Range (%) | Notes |

|---|---|---|---|---|

| Benzaldehyde formation | Pd-catalyzed carbonylation | Pd catalyst, CO, formate | 80–90 | Single-vessel, high selectivity |

| Benzaldehyde formation | Oxidation with O2 | Cs2CO3, Au/CuO-ZnO catalyst, reflux | ~88 | Aqueous medium, green chemistry aspect |

| Benzyl alcohol formation | Hydride reduction | NaBH4 or LiAlH4 | 90–99 | Mild conditions, selective reduction |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst, iron powder with hydrochloric acid

Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

Oxidation: 3-Bromo-5-nitro-4-(trifluoromethoxy)benzaldehyde, 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid

Reduction: 3-Bromo-5-amino-4-(trifluoromethoxy)benzyl alcohol

Substitution: 3-Azido-5-nitro-4-(trifluoromethoxy)benzyl alcohol, 3-Cyano-5-nitro-4-(trifluoromethoxy)benzyl alcohol

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity

Research has demonstrated that compounds containing nitro groups, such as 3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol, exhibit potent antimycobacterial activity. Studies indicate that the presence of both nitro groups on the benzyl ring is crucial for high antitubercular activity. For instance, a study comparing various derivatives found that the 3,5-dinitrobenzyl analogues showed significantly higher activity against Mycobacterium tuberculosis than their 2,4 counterparts .

Case Study: PA-824 Analogs

The compound has been explored as a potential precursor for synthesizing analogs like PA-824, which is known for its antitubercular properties. The synthesis involves the reduction of nitro groups to amines, followed by various transformations to enhance bioactivity against tuberculosis .

Organic Synthesis

Intermediate for Synthesis

this compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various reactions such as bromination, alkylation, and reduction processes. The trifluoromethoxy group enhances the reactivity of the compound, making it suitable for further functionalization .

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Bromination | Conversion to brominated derivatives | 85 |

| Reduction | Reduction to corresponding alcohols | 90 |

| Alkylation | Formation of alkylated products | 75 |

Materials Science

Potential in Polymer Chemistry

The trifluoromethoxy group in this compound imparts unique properties that can be exploited in polymer chemistry. Compounds with trifluoromethoxy substituents are known to exhibit improved thermal stability and chemical resistance, making them suitable for applications in coatings and advanced materials .

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the bromine and trifluoromethoxy groups can influence the compound’s binding affinity and specificity to molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The compound’s reactivity and applications can be contextualized by comparing it to the following analogs:

3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol (C₈H₅BrClF₃O, MW 289.48)

- Substituents : Bromo (C3), chloro (C4), trifluoromethyl (C5).

- Key Differences: Replaces nitro (NO₂) with trifluoromethyl (CF₃) and lacks a trifluoromethoxy group.

- Reactivity : The trifluoromethyl group is less electron-withdrawing than nitro, reducing activation for electrophilic substitution. Chloro and bromo substituents favor nucleophilic aromatic substitution (SNAr) reactions.

- Applications : Used as an intermediate in organic synthesis .

4-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol (C₈H₅BrClF₃O, MW 289.47)

- Substituents : Bromo (C4), chloro (C2), trifluoromethyl (C5).

- Key Differences : Substituent positions differ significantly, altering steric and electronic effects. The meta-position nitro in the target compound enhances electrophilic reactivity compared to para-substituted analogs.

- Safety : Requires handling precautions similar to other halogenated benzyl alcohols (avoid skin contact, inhalation) .

5-Bromo-2-hydroxy-3-methoxybenzyl alcohol (C₈H₉BrO₃, MW 233.06)

- Substituents : Bromo (C5), hydroxy (C2), methoxy (C3).

- Key Differences : Hydroxy and methoxy groups are electron-donating, increasing solubility in polar solvents. The absence of nitro or trifluoromethoxy groups limits its utility in SNAr reactions.

- Applications : Primarily used in natural product research .

4-(Trifluoromethoxy)benzyl alcohol

- Substituents : Trifluoromethoxy (C4).

- Key Differences : Lacks bromo and nitro groups, simplifying its electronic profile. The trifluoromethoxy group enhances stability against metabolic degradation, making it common in drug design.

- Reactivity : Less sterically hindered than the target compound, facilitating easier functionalization .

3-Fluoro-5-(trifluoromethyl)benzyl alcohol (C₈H₆F₄O, MW 194.13)

Data Table: Comparative Analysis

Key Findings

Electronic Effects : The nitro group in the target compound enhances electrophilic substitution reactivity compared to analogs with CF₃ or OCH₃ groups.

Synthetic Utility : The nitro group allows for reduction to amines, a pathway absent in chloro- or methoxy-substituted analogs.

Safety Profile : Halogenated benzyl alcohols universally require strict safety protocols (e.g., ventilation, PPE) due to toxicity risks .

Biological Activity

3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol is a synthetic organic compound notable for its unique molecular structure, which includes a bromine atom, a nitro group, and a trifluoromethoxy functional group. Its molecular formula is C₁₃H₈BrF₃N₁O₃, with a molecular weight of approximately 271.033 g/mol. This compound is of interest primarily in pharmaceutical and organic synthesis applications due to its potential biological activities.

Structural Features

The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C₁₃H₈BrF₃N₁O₃ |

| Molecular Weight | 271.033 g/mol |

| Functional Groups | Bromine, Nitro, Trifluoromethoxy |

Biological Activity Overview

While specific biological activity data for this compound is limited, its structural characteristics suggest potential bioactivity. Compounds with similar structural motifs, particularly those containing nitro and trifluoromethoxy groups, often exhibit significant biological properties, including antimicrobial and anti-inflammatory activities.

Potential Biological Activities

- Antimicrobial Activity : Nitro-substituted aromatic compounds are known for their antimicrobial properties. The presence of the nitro group in this compound may confer similar activity.

- Anti-inflammatory Activity : Similar compounds have shown anti-inflammatory effects, suggesting that this compound may also possess such properties.

- Pharmacological Applications : The unique combination of functional groups may enhance the compound's reactivity and specificity towards biological targets.

Case Studies and Research Findings

Research into the biological activity of structurally related compounds provides insights into the potential effects of this compound.

Study on Nitroimidazoles

A study on nitroimidazole compounds indicated that structural modifications significantly influence biological activity against Mycobacterium tuberculosis (M. tb). The findings revealed that certain derivatives exhibited potent antimicrobial activity under both aerobic and anaerobic conditions . Although not directly related to our compound, these results underscore the importance of structural features in determining biological efficacy.

Structure-Activity Relationship (SAR)

Another investigation into various analogs of nitro compounds highlighted the significance of the trifluoromethoxy group in enhancing solubility and metabolic stability while maintaining biological activity. This suggests that the trifluoromethoxy moiety in this compound may similarly influence its pharmacological profile .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is helpful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-5-nitrobenzotrifluoride | C₁₂H₈BrF₃N₂O₂ | Lacks hydroxyl group; used as a pharmaceutical intermediate |

| 3-Bromo-4-(trifluoromethoxy)benzyl alcohol | C₁₃H₉BrF₃O₂ | Similar structure; different positioning of substituents |

| 4-Nitro-3-bromobenzyl alcohol | C₁₂H₉BrN₂O₂ | Contains a nitro group but lacks trifluoromethoxy functionality |

| 2-Bromo-5-nitrophenol | C₆H₄BrN₂O₃ | A phenolic compound with different reactivity due to positioning |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzyl alcohol scaffold. Key steps include bromination, nitration, and trifluoromethoxy group introduction. For example, bromination can be achieved using Br₂ in acetic acid, while nitration requires HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration. The trifluoromethoxy group is introduced via nucleophilic substitution using AgOCF₃ or Cu-mediated methods. Yields are sensitive to stoichiometry (e.g., excess Br₂ may lead to di-bromination) and reaction time .

Q. Which analytical techniques are most reliable for characterizing this compound, particularly to distinguish regioisomers?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, ¹⁹F) is critical for confirming substitution patterns. For example, the trifluoromethoxy group’s ¹⁹F NMR signal appears as a singlet near δ -58 ppm, while NOESY can resolve spatial proximity of substituents. HPLC with a chiral column (e.g., Chiralpak AD-H) and FTIR (C-F stretch ~1250 cm⁻¹) provide complementary purity and functional group data. Mass spectrometry (HRMS-ESI) confirms molecular weight (±1 ppm) .

Q. What are the stability considerations for this compound under standard laboratory storage conditions?

- Methodological Answer : The compound is prone to hydrolysis due to the electron-withdrawing nitro and trifluoromethoxy groups. Storage at -20°C under inert gas (N₂/Ar) in amber vials is recommended. Stability tests show <5% degradation over 6 months when stored dry. Avoid exposure to light, moisture, or oxidizing agents (e.g., peroxides), which accelerate decomposition .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, NO₂, OCF₃) affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group strongly deactivates the aromatic ring, making traditional Suzuki-Miyaura coupling challenging. However, Pd/XPhos catalytic systems at elevated temperatures (80–100°C) enable coupling at the bromine site. Computational DFT studies (B3LYP/6-311+G**) show that the trifluoromethoxy group’s meta-directing nature stabilizes transition states via resonance effects. Kinetic studies reveal a Hammett σ⁺ value of +1.2 for the nitro group, indicating significant electron withdrawal .

Q. What strategies resolve contradictions in reported yields for nitro-group reduction in similar benzyl alcohol derivatives?

- Methodological Answer : Discrepancies arise from competing reduction pathways (e.g., nitro to amine vs. nitroso intermediates). Controlled experiments using NaBH₄/CuCl₂ in THF at 0°C show selective reduction to amine (85% yield), while H₂/Pd-C in ethanol risks over-reduction of the benzyl alcohol moiety. In-situ monitoring via TLC (Rf = 0.3, hexane:EtOAc 3:1) and quenching at 50% conversion optimizes reproducibility .

Q. How can computational modeling predict the compound’s solubility and crystallinity for polymorph screening?

- Methodological Answer : COSMO-RS simulations (using TURBOMOLE) predict solubility parameters (δ = 22.1 MPa¹/²) in DMSO > MeOH > H₂O. Crystal structure prediction (CSP) via Mercury CSD indicates a monoclinic P2₁/c lattice with hydrogen-bonding motifs between the hydroxyl and nitro groups. Experimental XRD data (λ = 1.5418 Å) aligns with simulated powder patterns (Rwp < 5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.